![molecular formula C30H21ClN2O4S2 B12011943 Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-98-7](/img/structure/B12011943.png)
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorophenylacetic acid, under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed through a condensation reaction between a thiophene derivative and an appropriate amine, followed by cyclization.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a multi-step process involving the condensation of a suitable aldehyde with a guanidine derivative, followed by cyclization.
Final Coupling Reaction: The final step involves the coupling of the furan, thiazole, and pyrimidine intermediates through a series of condensation and cyclization reactions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chlorophenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Biological Research: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound is explored for its potential use in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication.
Interaction with Cellular Receptors: The compound may interact with cellular receptors, modulating signaling pathways and affecting cellular processes.
Comparison with Similar Compounds
Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Furan Derivatives: Compounds containing the furan ring, which are known for their antimicrobial and anti-inflammatory properties.
Thiazole Derivatives: Compounds containing the thiazole ring, which are studied for their potential as anticancer and antimicrobial agents.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which are explored for their antiviral and anticancer activities.
The uniqueness of this compound lies in its combination of multiple functional groups, which contribute to its diverse chemical and biological properties.
Properties
CAS No. |
617696-98-7 |
|---|---|
Molecular Formula |
C30H21ClN2O4S2 |
Molecular Weight |
573.1 g/mol |
IUPAC Name |
benzyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H21ClN2O4S2/c1-18-26(29(35)36-17-19-8-3-2-4-9-19)27(24-12-7-15-38-24)33-28(34)25(39-30(33)32-18)16-20-13-14-23(37-20)21-10-5-6-11-22(21)31/h2-16,27H,17H2,1H3/b25-16+ |
InChI Key |
DNWZRMIAFCILSX-PCLIKHOPSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=CS5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



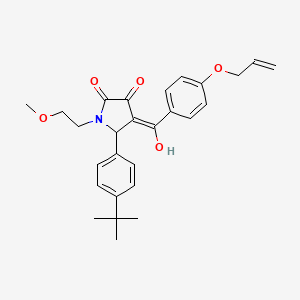
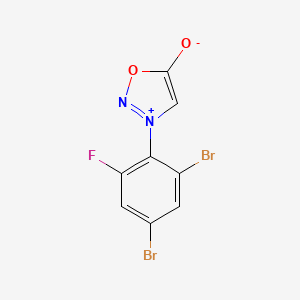
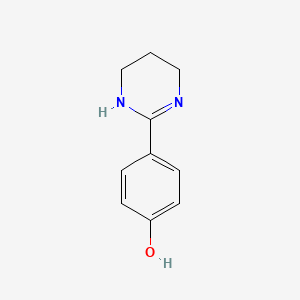
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
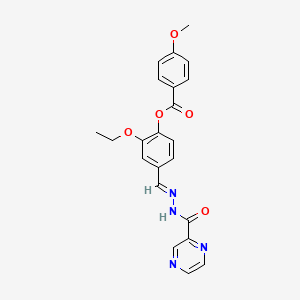

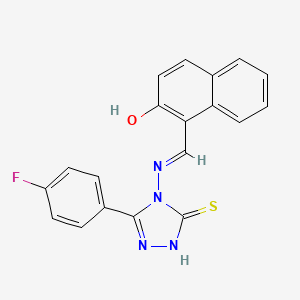

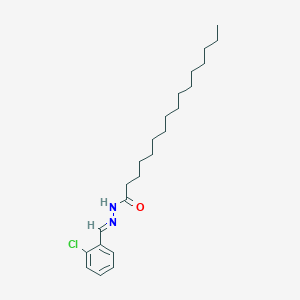
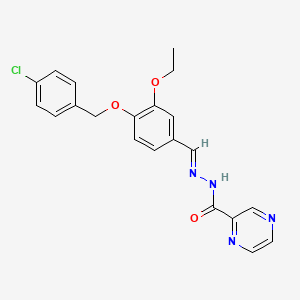
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011937.png)
